molecular formula C16H30O B1676871 Muscone CAS No. 541-91-3

Muscone

Cat. No. B1676871
CAS RN: 541-91-3
M. Wt: 238.41 g/mol
InChI Key: ALHUZKCOMYUFRB-UHFFFAOYSA-N
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Description

Muscone is an organic compound that is the primary contributor to the odor of musk . It is also known as muskone or 3-methylcyclopentadecanone . Muscone is obtained from musk, a glandular secretion of the musk deer . It has been used in perfumery and medicine for thousands of years .


Synthesis Analysis

Muscone has been synthesized as the pure (−)-enantiomer as well as the racemate . One asymmetric synthesis of (−)-muscone begins with commercially available (+)-citronellal, and forms the 15-membered ring via ring-closing metathesis .


Molecular Structure Analysis

The chemical structure of muscone was first elucidated by Leopold Ružička . It is a 15-membered ring ketone with one methyl substituent in the 3-position . It is an oily liquid that is found naturally as the (−)-enantiomer, ®-3-methylcyclopentadecanone .


Chemical Reactions Analysis

Muscone has been found to exert inhibitory effects on Ang II-induced cardiac hypertrophy and cardiac injury in mice . It attenuates cardiac injury by reducing the secretion of pro-inflammatory cytokines and promoting the secretion of anti-inflammatory cytokines .


Physical And Chemical Properties Analysis

Muscone has a molecular formula of C16H30O and a molecular weight of 238.41 . It is almost insoluble in water, soluble in alcohol and oils . When heated, it is a liquid, colorless, and viscous .

Scientific Research Applications

  • Zoology and Pharmacology

    • Muscone, primarily obtained from musk, exhibits numerous pharmacological activities. It has been utilized to treat conditions such as stroke, coma, neurasthenia, convulsions, and heart diseases in China since ancient times .
    • The main active ingredient in musk is muscone, which possesses potent anti-inflammatory effects, neuroprotective effects, anti-cancer effects, antioxidant effects, etc .
    • The common analytical method is GC, and researchers have established novel and convenient methods such as HPLC-RI, RP-UPLC-ELSD, and Single-Sweep Polarography .
  • Cardiovascular Benefits

    • Muscone has been found to have anti-fibrotic, anti-inflammatory, antioxidant, and anti-apoptotic effects on the ischemic myocardium .
    • Multiple studies have demonstrated that muscone can mitigate the effects of MI, including hypoxia, myocardial cell injury, ischemia-reperfusion (I/R) injury, and apoptosis .
  • Stem Cell Research

    • This field is still under research and more details are needed.
  • Ischemia-Reperfusion Injury

    • Muscone has shown potential in mitigating the effects of ischemia-reperfusion injury.
    • The exact methods and outcomes are still under research.
  • Anti-Cancer Properties

    • Muscone has shown potential anti-cancer properties.
    • The exact methods and outcomes are still under research.
  • Industrial Applications

    • Muscone is used in the preparation of paper coatings, adhesives, and heat-seal coatings .
    • It is also employed as a starting material in the synthesis of many compounds .
  • Perfumery

    • Muscone is the primary contributor to the odor of musk . It has been used in perfumery for thousands of years .
    • Since obtaining natural musk requires killing the endangered animal, nearly all muscone used in perfumery and for scenting consumer products today is synthetic .
  • Pharmaceuticals

    • Muscone is used as a chemical intermediate in pharmaceuticals .
    • It acts as an antidote and enhances the clearance of pentobarbital, reducing sleep time .
    • Muscone exhibits low cytotoxicity and has been used in the treatment of neurological disorders, sprains, fractures, chronic inflammation, and ischemia-reperfusion injury .
  • Industrial Uses

    • Muscone is used as a solvent for vinyl and acrylic resins, lacquers, alkyd paints, inks, cosmetics (such as nail-polish remover), and varnishes .
  • Olfaction Research

    • Muscone has been used in studies of the mechanism of olfaction . Isotopologs of muscone have been used in a study of the mechanism of olfaction .
    • Global replacement of all hydrogen atoms in muscone was achieved by heating muscone in heavy water (D2O) at 150 °C in the presence of a rhodium on carbon catalyst .
    • It was found that the human musk-recognizing receptor, OR5AN1, identified using a heterologous olfactory receptor expression system and robustly responding to muscone, fails to distinguish between muscone and the so-prepared isotopolog in vitro .
  • Chemical Intermediate

    • Muscone is used as a chemical intermediate in pharmaceuticals . It acts as an antidote and enhances the clearance of pentobarbital, reducing sleep time .
  • Solvent

    • Muscone is used as a solvent for vinyl and acrylic resins, lacquers, alkyd paints, inks, cosmetics (such as nail-polish remover), and varnishes .

Future Directions

Muscone has been recognized for its therapeutic effects in various disorders and diseases . Recent studies have shown that muscone can improve spinal cord injury by activating the angiogenin/plexin-B2 axis . It also promotes the adipogenic differentiation of human gingival mesenchymal stem cells by inhibiting the Wnt/β-catenin signaling pathway . These findings suggest potential future directions for the use of muscone in medical treatments.

properties

IUPAC Name

3-methylcyclopentadecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHUZKCOMYUFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCCCCCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052192
Record name 3-Methylcyclopentadecan-1-one
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Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear viscous oil with pleasant musky fragrance; [MSDSonline], Colourless or opaque crystalline mass; Soft, sweet, tenacious musk aroma
Record name Muskone
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Record name 3-Methyl-1-cyclopentadecanone
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Boiling Point

329 °C; 130 °C @ 0.5 mm Hg, Colorless liquids with boiling points that increase regularly with increasing molecular weight. Virtually all members of the series exhibit characteristic odor depending on the ring size. /Cycloaliphatic ketones/, 320.00 to 329.00 °C. @ 760.00 mm Hg
Record name MUSKONE
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Record name 3-Methylcyclopentadecanone
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Solubility

Very soluble in acetone, ethyl ether, and ethanol, very slightly, Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name MUSKONE
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Record name 3-Methylcyclopentadecanone
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Record name 3-Methyl-1-cyclopentadecanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1401/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9921 g/cu cm @ 17 °C
Record name MUSKONE
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Product Name

3-Methylcyclopentadecanone

Color/Form

YELLOW

CAS RN

541-91-3
Record name (±)-Muscone
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Record name Muskone
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Record name Cyclopentadecanone, 3-methyl-
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Record name 3-Methylcyclopentadecan-1-one
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Record name MUSCONE, (±)-
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Record name MUSKONE
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Record name 3-Methylcyclopentadecanone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

8.60 °C. @ 760.00 mm Hg
Record name 3-Methylcyclopentadecanone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In 10 ml of dried diethyl ether was dissolved 5 mmol of (E)-2-cyclopentadecenone, and the solution was added dropwise to the above solution at -78° C. The mixture was allowed to react at that temperature for 15 hours, and 12 ml of a 1:1 (by volume) mixture of aqueous ammonia and a saturated ammonium chloride aqueous solution was added thereto. The reaction mixture was extracted with diethyl ether, and the extracted product was purified by silica gel column chromatography using hexane/ethyl acetate (45:1 by volume) to obtain muscone in a chemical yield of 57 mol %. The resulting muscone was R-form having an optical rotation of -11.6° (at 21° C., c 5.03, MeOH) and an optical purity of 99%ee.
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Synthesis routes and methods II

Procedure details

In 10 ml of dried toluene was dissolved 5 mmol of (E)-2-cyclopentadecenone, and the solution was added dropwise to the above solution, followed by allowing the reaction to proceed at a temperature from -78° C. to -60° C. for 15 hours. Thereafter, the same procedures as in Example 14 were followed to obtain muscone in a chemical yield of 89 mol %. The resulting muscone was R-form having an optical rotation of -12.0° (at 21° C., c 5.07, MeOH) and an optical purity of 100%ee.
Quantity
5 mmol
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10 mL
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Synthesis routes and methods III

Procedure details

The solution was cooled to -78° C., and a solution of 0.3604 g (1.62 mmol) of 2-cyclopentadecenone in 1 ml of toluene was added thereto dropwise, followed by stirring at -78° C. for 17 hours. To the reaction mixture was added 4 ml of a 1:1 (by volume) mixture of aqueous ammonia and a saturated ammonium chloride aqueous solution, followed by heating up to room temperature. The aqueous layer was removed, and the organic layer was washed successively with a 1:1 (by volume) mixture of aqueous ammonia and a saturated ammonium chloride aqueous solution, a 5% hydrochloric acid aqueous solution, a saturated sodium chloride aqueous solution, and a saturated sodium carbonate aqueous solution, and dried over sodium sulfate. The toluene was removed by distillation, and the residue was purified by silica gel column chromatography using hexane/ethyl acetate (40:1 by volume) as an eluent and then distilled under reduced pressure to obtain an optically active muscone. The yield, optical rotation, optical purity, and stereochemistry of the product were determined, and the results obtained are shown in Table 1.
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0.3604 g
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Synthesis routes and methods IV

Procedure details

In 10 ml of dried toluene was dissolved 5 mmol of (E)-2-cyclopentadecenone, and the solution was added dropwise to the above solution, followed by allowing the reaction to proceed at -78° C. to -60° C. for 15 hours. Thereafter, the same procedures as in Example 14 were followed to obtain muscone having an optical rotation of +11.8° (at 21° C., c 5.13, MeOH) and an optical purity of 100 %ee in a chemical yield of 90 mol %.
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10 mL
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Synthesis routes and methods V

Procedure details

Mixed in 20 mL of a phosphate buffer (pH 7) were 2.0 g of dl-3-methylcyclopentadecene-1-yl acetate as obtained in Example 1 (a) and 1.0 g (50 wt. % relative to the substrate) of the immobilized enzyme (Novozyme 435) originating from Candida antarctica, followed by vigorous shaking at 55° C. for 2 days. After the reaction, 20 mL of hexane was added to the reaction solution for extraction, and analysis of the hexane layer showed that the conversion of the substrate was 69.8% and that 3-methylcyclopentadecanone was produced, while 3-methylcyclopentadecene-1-yl acetate remained. The hexane solution was purified by silica-gel column chromatography, and 3-methylcyclopentadecanone, as produced by hydrolyzing a portion of the remained 3-methylcyclopentadecene-1-yl acetate by the conventional method, was subjected to determination of the optical purity by HPLC and identified as the (S) isomer with 90.8% ee of optical purity. Also, 3-methylcyclopentadecanone, a enzymatic hydrolysate of the substrate, was subjected to determination of the optical purity and identified as the (R) isomer with 42.6% ee of optical purity.
Name
3-methylcyclopentadecene-1-yl acetate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Muscone
Reactant of Route 2
Muscone
Reactant of Route 3
Muscone
Reactant of Route 4
Muscone
Reactant of Route 5
Muscone
Reactant of Route 6
Muscone

Citations

For This Compound
3,920
Citations
J Wang, H **ng, X Qin, Q Ren, J Yang, L Li - Journal of ethnopharmacology, 2020 - Elsevier
… Muscone is the main active ingredient of musk and exerts pharmacological effects similar to those of musk. Although muscone … of the pharmacological action of muscone remain unclear …
Number of citations: 30 www.sciencedirect.com
BM Trost, JE Vincent - Journal of the American Chemical Society, 1980 - ACS Publications
… sulfones,(2) a short, high-yield synthesis of muscone, 2 3 45an important ingredient of perfumes,(3) generalization of the concept to a three-carbon chain extension of an acylic system, …
Number of citations: 136 pubs.acs.org
S Jacob, S Garcia, D Hayreh, MK McClintock - Hormones and behavior, 2002 - Elsevier
… muscone, measuring the psychological states of 37 participants. Androstenol and muscone … androstenol is a steroid like androstadienone and muscone is not. In a controlled laboratory …
Number of citations: 114 www.sciencedirect.com
Q Wu, H Li, Y Wu, W Shen, L Zeng, H Cheng… - Journal of …, 2011 - Elsevier
… AIM OF THE STUDY: To investigate the protective effects of muscone (the active ingredient … ischemia–reperfusion in media, with or without muscone. Cell viability, release of lactic acid …
Number of citations: 49 www.sciencedirect.com
X Wang, H Meng, P Chen, N Yang… - International …, 2014 - spandidos-publications.com
… In light of the established pharmacological effects of muscone, we hypothesized that the administration of muscone may ameliorate cardiac remodeling and improve cardiac function …
Number of citations: 49 www.spandidos-publications.com
Z Kailiang, Z Yihui, L Dingsheng… - Journal of …, 2016 - thieme-connect.com
Background The necrosis of a distal area of random skin flap remains challenging. Muscone can increase blood flow and reduce ischemia–reperfusion injury, this study was undertaken …
Number of citations: 40 www.thieme-connect.com
J Dong, H Li, Y Bai, C Wu - Journal of Pharmacy and …, 2019 - academic.oup.com
… and HG + 50 μm muscone groups was … μm muscone, HG + 10 μm muscone and HG + 50 μm muscone groups was increased remarkably in contrast with the HG + 0.1 μm muscone group…
Number of citations: 38 academic.oup.com
QQ Liang, M Zhang, Q Zhou, Q Shi… - Clinical Orthopaedics and …, 2010 - Springer
… Our findings suggest muscone is a promising … muscone could inhibit the expression of inflammatory factors and prevent IVD degeneration in vivo. We examined the effect of muscone on …
Number of citations: 59 link.springer.com
Y Du, X Gu, H Meng, N Aa, S Liu, C Peng… - American journal of …, 2018 - ncbi.nlm.nih.gov
… However, the effects of muscone on chronic inflammation after myocardial infarction (MI) … muscone on myocardial infarction by establishing a MI model in mice. We found that muscone …
Number of citations: 56 www.ncbi.nlm.nih.gov
GY Wang, N Wang, HN Liao - Cellular and molecular neurobiology, 2015 - Springer
… Muscone is the main chemical ingredient in Musk which is main crude drug in … muscone could specifically combined with nerve cells using nerve cells bio-chromatography. Muscone …
Number of citations: 47 link.springer.com

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